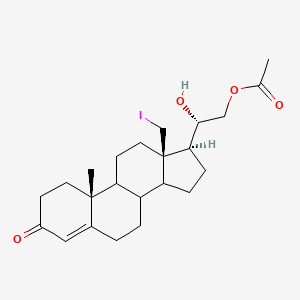

(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one is a synthetic steroidal compound. It is structurally related to corticosteroids and is used as an intermediate in the synthesis of various steroidal drugs. This compound is notable for its unique iodine substitution, which can influence its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one typically involves multiple steps starting from a suitable steroidal precursor. The key steps include:

Iodination: Introduction of the iodine atom at the 18th position. This can be achieved using reagents like iodine and a suitable oxidizing agent.

Acetylation: The hydroxyl group at the 21st position is acetylated using acetic anhydride in the presence of a base like pyridine.

Hydroxylation: Introduction of the hydroxyl group at the 20th position, which can be achieved using oxidizing agents like osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

Batch or continuous flow reactors: for controlled reaction conditions.

Purification steps: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone.

Reduction: The iodine atom can be reduced to a hydrogen atom.

Substitution: The iodine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium azide (NaN3) for azide substitution or Grignard reagents for alkyl substitution.

Major Products

Oxidation: Formation of a ketone at the 20th position.

Reduction: Formation of a deiodinated steroid.

Substitution: Formation of various substituted steroids depending on the reagent used.

Scientific Research Applications

(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential use in the treatment of various diseases, including hormonal disorders and cancers.

Industry: Used in the production of steroidal drugs and as a research chemical in pharmaceutical development.

Mechanism of Action

The mechanism of action of (20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one involves its interaction with steroid receptors in the body. The iodine substitution can influence its binding affinity and activity at these receptors. The compound can modulate the expression of genes involved in inflammation, cell growth, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Corticosterone: A natural corticosteroid hormone.

Aldosterone: Another corticosteroid involved in electrolyte balance.

11-Deoxy-18-hydroxycorticosterone: An analog used in the synthesis of corticosteroids.

Uniqueness

(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one is unique due to its iodine substitution, which can significantly alter its chemical and biological properties compared to other corticosteroids. This uniqueness makes it valuable in research for developing new steroidal drugs with potentially improved efficacy and safety profiles.

Biological Activity

(20S)-21-(Acetyloxy)-20-hydroxy-18-iodo-pregn-4-en-3-one, commonly referenced by its CAS number 228556-81-8, is a synthetic steroid compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and its implications in various biological systems.

The molecular formula of this compound is C₂₁H₂₉I O₃, with a molecular weight of approximately 500.4 g/mol. The compound features a pregnane backbone modified with acetyloxy and hydroxy groups, as well as an iodine atom, which may influence its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties

Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of human lung carcinoma (A549), colon carcinoma (HT29), and melanoma (MEL28) cells. The observed IC50 values for these cell lines suggest a significant potential for therapeutic applications in oncology.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A549 | 10 |

| HT29 | 10 |

| MEL28 | 5 |

2. Modulation of Lipid Metabolism

In silico studies have indicated that compounds with similar structures to this compound may act as regulators of lipid metabolism. This activity could be beneficial in conditions characterized by dyslipidemia or metabolic syndrome .

3. Hormonal Activity

Given its steroidal nature, this compound may exhibit hormonal activity, potentially influencing pathways related to steroid hormone signaling. Further research is required to elucidate its specific interactions with hormone receptors and downstream effects on gene expression.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with nuclear hormone receptors, influencing transcriptional regulation of genes involved in cell proliferation and apoptosis.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Cancer Treatment

A study involving the administration of this compound in vitro demonstrated significant reduction in cell viability across multiple cancer cell lines. The findings support further exploration of this compound as a candidate for targeted cancer therapies.

Case Study 2: Metabolic Regulation

Another investigation focused on the lipid-modulating effects of similar steroid compounds revealed promising results in reducing serum cholesterol levels in animal models. This suggests that this compound could play a role in managing hyperlipidemia.

Properties

Molecular Formula |

C23H33IO4 |

|---|---|

Molecular Weight |

500.4 g/mol |

IUPAC Name |

[(2S)-2-hydroxy-2-[(10R,13R,17S)-13-(iodomethyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C23H33IO4/c1-14(25)28-12-21(27)20-6-5-19-17-4-3-15-11-16(26)7-9-22(15,2)18(17)8-10-23(19,20)13-24/h11,17-21,27H,3-10,12-13H2,1-2H3/t17?,18?,19?,20-,21-,22+,23-/m1/s1 |

InChI Key |

SKTNWWDVSRIORL-QAJAEFHRSA-N |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)CI)O |

Canonical SMILES |

CC(=O)OCC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CI)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.